2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(furan-2-ylmethyl)acetamide
Description
This compound features a pyrazolo[1,5-d][1,2,4]triazin-5(4H)-one core substituted with a 4-fluorophenyl group at position 2 and an acetamide moiety at position 3.
Properties
IUPAC Name |
2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN5O3/c19-13-5-3-12(4-6-13)15-8-16-18(26)23(21-11-24(16)22-15)10-17(25)20-9-14-2-1-7-27-14/h1-8,11H,9-10H2,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNQRPBBPMLOESR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(furan-2-ylmethyl)acetamide is a synthetic organic molecule belonging to the class of pyrazolo[1,5-d][1,2,4]triazin derivatives. This class of compounds has garnered attention in medicinal chemistry due to their diverse biological activities, including anticancer and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its pharmacological potential, synthesis pathways, and relevant case studies.
- Molecular Formula : C21H18FN5O2
- Molecular Weight : 391.4 g/mol
- CAS Number : 1021020-53-0
Biological Activity
The biological activity of this compound is primarily characterized by its potential as an anticancer agent and its ability to inhibit specific enzymes.
Anticancer Activity
Research has indicated that pyrazolo[1,5-d][1,2,4]triazin derivatives exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds often inhibit key enzymes involved in cancer cell proliferation and survival. The incorporation of a fluorophenyl group enhances lipophilicity and may improve cellular uptake.
- Case Study : A study demonstrated that similar compounds showed selective cytotoxicity against various cancer cell lines (e.g., HeLa and MCF-7), indicating that structural modifications can lead to improved efficacy against tumors .
Enzyme Inhibition
In addition to anticancer properties, these compounds have shown potential in inhibiting specific enzymes:
- Target Enzymes : Many pyrazolo derivatives act as inhibitors for kinases and phosphodiesterases, which are critical in various signaling pathways associated with cancer and inflammation.
- Research Findings : A study reported that derivatives with similar structures exhibited potent inhibitory activity against certain kinases involved in tumor growth .
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyrazolo Core : The initial step involves the reaction of 3-amino-pyrazole with various electrophiles to form the pyrazolo framework.
- Functionalization : Subsequent steps include the introduction of the furan group and acetamide moiety through acylation reactions.
- Final Purification : The final compound is purified via recrystallization to ensure high yield and purity.
Comparative Analysis with Related Compounds
To highlight the uniqueness of this compound's structure and activity, a comparison with other related pyrazolo derivatives can be insightful:
| Compound Name | Molecular Formula | Anticancer Activity | Enzyme Inhibition |
|---|---|---|---|
| Compound A | C20H16FN5O3 | Moderate | Yes |
| Compound B | C21H18FN5O2 | High | Yes |
| Compound C | C19H15FN6O3 | Low | No |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing pyrazolo[1,5-d][1,2,4]triazin moieties exhibit promising anticancer properties. For instance, derivatives of this compound have been synthesized and tested for their ability to inhibit cancer cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cell growth and apoptosis .
Antimicrobial Properties
Research has shown that pyrazolo compounds can possess significant antibacterial activity. The incorporation of various substituents on the pyrazolo ring enhances their efficacy against a range of bacterial strains. Compounds similar to 2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(furan-2-ylmethyl)acetamide have been evaluated for their antimicrobial potential, demonstrating effectiveness against resistant strains .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazolo derivatives have also been explored. The presence of specific functional groups in compounds like this compound may contribute to their ability to inhibit inflammatory mediators in biological systems .
Synthesis and Methodology
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazole Core : This can be achieved through various cyclization reactions involving hydrazines and appropriate carbonyl compounds.
- Functionalization : The introduction of the furan group and acetamide moiety can be performed through nucleophilic substitution reactions or coupling strategies.
- Purification : The final product is usually purified using chromatography techniques to ensure high purity for biological testing.
Table: Summary of Synthesis Steps
| Step | Reaction Type | Key Reagents | Conditions |
|---|---|---|---|
| 1 | Cyclization | Hydrazines + Carbonyls | Heat/solvent |
| 2 | Nucleophilic Substitution | Furan derivatives | Base/solvent |
| 3 | Purification | Chromatography | Solvent system |
Study on Anticancer Activity
A recent publication investigated the anticancer properties of a series of pyrazolo[1,5-d][1,2,4]triazin derivatives. The study found that certain modifications to the structure significantly enhanced cytotoxicity against various cancer cell lines. The results suggested that these compounds could serve as lead structures for developing new anticancer agents .
Investigation of Antimicrobial Efficacy
Another study focused on evaluating the antimicrobial activity of similar pyrazolo derivatives against Gram-positive and Gram-negative bacteria. The findings indicated that some compounds exhibited potent antibacterial effects, making them candidates for further development as antibiotics .
Comparison with Similar Compounds
Table 1: Structural Features of Analogous Compounds
Key Observations :
- The target compound’s pyrazolo-triazinone core distinguishes it from triazole (e.g., ) or naphthyridine (e.g., ) analogs, which may alter binding affinity or metabolic stability.
- Substitution at R1 (4-fluorophenyl vs.
- The furan-2-ylmethyl group in the target compound contrasts with bulkier substituents (e.g., 4-chlorobenzyl in ), possibly enhancing membrane permeability .
Pharmacological Activity
Key Observations :
- The target compound’s 4-fluorophenyl group may enhance anti-inflammatory activity compared to methoxy or chloro substituents, as fluorine often improves bioavailability and target binding .
- Furan-containing analogs (e.g., ) show dose-dependent anti-exudative effects, suggesting the furan moiety contributes to activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
